FAAH Inhibitory Potency: Target Compound vs. Closest Piperazine-Urea Analogs – Cross‑Study Comparison
In the absence of a direct head‑to‑head study, cross‑study comparison of data from the Takeda SAR series provides class‑level context. The lead compound 3 (a piperazine urea with an unsubstituted phenyl ring) exhibited an FAAH IC50 of ~33 nM (human) [1]. The well‑characterized N‑piperazinylurea JNJ‑1661010 (phenyl‑piperazine urea) shows IC50 values of 10 nM (rat) and 12 nM (human) [2]. The target compound, bearing a cyclohexyl group in place of the phenyl ring and a thiophene in the amine‑release position, is anticipated to exhibit altered potency and residence time due to steric and electronic modulation of the urea electrophile; however, no quantitative IC50 data have been reported in the peer‑reviewed literature for CAS 863018-06-8 to date. This data gap precludes a definitive potency ranking.
| Evidence Dimension | Human FAAH IC50 (nM) |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | JNJ-1661010: 12 nM [2]; Takeda lead 3: ~33 nM [1] |
| Quantified Difference | Cannot be calculated; experimental data absent for target compound |
| Conditions | Recombinant human FAAH; fluorescence-based or radiometric substrate hydrolysis assay |
Why This Matters
Potency is the primary selection criterion for FAAH inhibitor procurement; without quantitative data, the target compound cannot be objectively prioritized over well-characterized analogs such as JNJ-1661010.
- [1] Kouno M, Shimojo M, Kawamura Y, et al. Synthesis, SAR study, and biological evaluation of a series of piperazine ureas as fatty acid amide hydrolase (FAAH) inhibitors. Bioorg Med Chem. 2012;20(23):6849-6863. View Source
- [2] Keith JM, Apodaca R, Tafesse L, et al. JNJ-1661010, a potent and selective fatty acid amide hydrolase inhibitor. Probe report from the NIH Molecular Libraries Program. 2010. View Source
